![molecular formula C7H5IN2 B070189 6-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 189882-32-4](/img/structure/B70189.png)
6-iodo-1H-pyrrolo[2,3-b]pyridine
概要
説明
6-Iodo-1H-pyrrolo[2,3-b]pyridine is a chemical compound that belongs to the class of organic compounds known as pyrrolopyridines . It is a derivative of 7-azaindole .
Synthesis Analysis
The synthesis of 6-Iodo-1H-pyrrolo[2,3-b]pyridine involves several steps. One method involves the polymerization of 6-ethynyl-7-azaindole, which is synthesized by ethynylation of a 6-bromo derivative . Another method involves the use of Mannich bases .Molecular Structure Analysis
The molecular structure of 6-Iodo-1H-pyrrolo[2,3-b]pyridine consists of a pyrrolopyridine core with an iodine atom attached at the 6-position . The molecular formula is C7H5IN2 and the molecular weight is 244.03 .Chemical Reactions Analysis
6-Iodo-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions. It has been shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .Physical And Chemical Properties Analysis
6-Iodo-1H-pyrrolo[2,3-b]pyridine is a solid compound . It has a molecular weight of 244.03 . The InChI code for this compound is 1S/C7H5IN2/c8-5-3-7-6(10-4-5)1-2-9-7/h1-4,9H .科学的研究の応用
Functionalization for Agrochemicals and Materials : The functionalization of 1H-pyrrolo[2,3-b]pyridine was explored to develop compounds for use in agrochemicals and functional materials. This included introducing amino groups and synthesizing podant-type compounds and polyacetylene with 1H-pyrrolo[2,3-b]pyridyl groups, some of which showed high fungicidal activity (Minakata, Itoh, Komatsu, & Ohshiro, 1992).
Regioselective Functionalization : Another study achieved selective functionalization at the 6-position of 1H-pyrrolo[2,3-b]pyridine, introducing various groups like halogen, cyano, and thiocyanato, directly to the pyridine ring (Minakata, Komatsu, & Ohshiro, 1992).
Metal-Free Formation and Functionalization : A metal-free method was developed for forming 3-iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines and [1,2-b]pyridazines, introducing diversity in the resulting scaffold. This method was further used for subsequent palladium-catalyzed reactions (Tber, Hiebel, El Hakmaoui, Akssira, Guillaumet, & Berteina‐Raboin, 2015).
Synthesis of Substituted Derivatives : Research into 6-chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine provided insights into synthesizing 4-substituted 7-azaindole derivatives through nucleophilic displacement (Figueroa‐Pérez, Bennabi, Schirok, & Thutewohl, 2006).
Biological Activity and Fungicidal Properties : A study synthesized various 3- and 6-substituted 1H-pyrrolo[2,3-b]pyridine derivatives and tested them for fungicidal activity against Pyricularia oryzae, a fungus causing rice blast. A correlation was found between the activity and the ionization potentials of the derivatives (Minakata, Hamada, Komatsu, Tsuboi, Kikuta, & Ohshiro, 1997).
Safety And Hazards
6-Iodo-1H-pyrrolo[2,3-b]pyridine is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
将来の方向性
The future directions for 6-Iodo-1H-pyrrolo[2,3-b]pyridine could involve further exploration of its biological activities and potential applications in medicine. For instance, research could focus on optimizing its structure to enhance its activity against specific targets . Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of its synthesis .
特性
IUPAC Name |
6-iodo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMMRWCGPSEGFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CN2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443792 | |
| Record name | 6-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-iodo-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
189882-32-4 | |
| Record name | 6-Iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189882-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





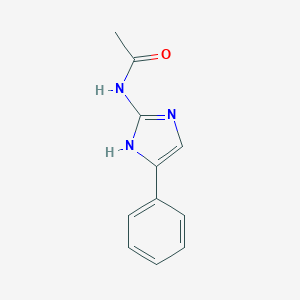
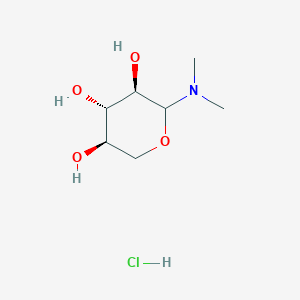
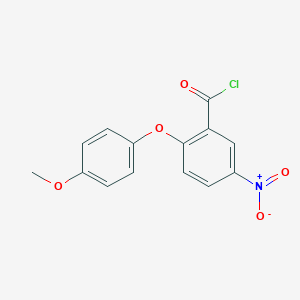
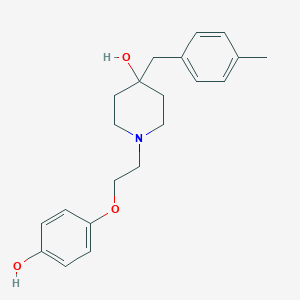
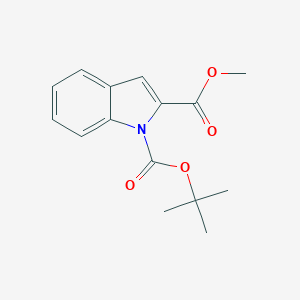



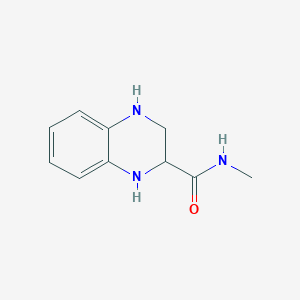
![2-([2-[(4-Chlorophenyl)sulfonyl]ethyl]thio)aniline](/img/structure/B70137.png)
![4-ethoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol](/img/structure/B70138.png)
